molecular formula C14H15ClN2O4S2 B2611157 (2-Chloro-1,3-thiazol-5-yl)methyl 4-(morpholinosulfonyl)phenyl ether CAS No. 339105-31-6

(2-Chloro-1,3-thiazol-5-yl)methyl 4-(morpholinosulfonyl)phenyl ether

Cat. No.: B2611157
CAS No.: 339105-31-6
M. Wt: 374.85
InChI Key: HDUYVILPLDXQAR-UHFFFAOYSA-N
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Description

(2-Chloro-1,3-thiazol-5-yl)methyl 4-(morpholinosulfonyl)phenyl ether: is a complex organic compound featuring a thiazole ring, a morpholine group, and a sulfonyl phenyl ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-1,3-thiazol-5-yl)methyl 4-(morpholinosulfonyl)phenyl ether typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions.

    Attachment of the Chlorine Atom: Chlorination of the thiazole ring is achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Morpholinosulfonyl Phenyl Ether: This step involves the reaction of 4-hydroxybenzenesulfonyl chloride with morpholine to form the morpholinosulfonyl phenyl ether.

    Coupling Reaction: Finally, the thiazole derivative is coupled with the morpholinosulfonyl phenyl ether using a suitable base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chlorine atom on the thiazole ring can undergo nucleophilic substitution reactions, forming various derivatives.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.

    Coupling Reactions: The ether linkage allows for further functionalization through coupling reactions with different nucleophiles or electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazole derivatives, while oxidation and reduction can lead to different oxidation states of the thiazole ring.

Scientific Research Applications

Chemistry

In chemistry, (2-Chloro-1,3-thiazol-5-yl)methyl 4-(morpholinosulfonyl)phenyl ether is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore The thiazole ring is known for its biological activity, and the morpholinosulfonyl group can enhance the compound’s solubility and bioavailability

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It may also serve as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-Chloro-1,3-thiazol-5-yl)methyl 4-(morpholinosulfonyl)phenyl ether involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The morpholinosulfonyl group can enhance the compound’s binding affinity and specificity, leading to more effective biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-1,3-thiazol-5-yl)methyl 4-(methylsulfonyl)phenyl ether
  • (2-Chloro-1,3-thiazol-5-yl)methyl 4-(ethylsulfonyl)phenyl ether
  • (2-Chloro-1,3-thiazol-5-yl)methyl 4-(propylsulfonyl)phenyl ether

Uniqueness

Compared to similar compounds, (2-Chloro-1,3-thiazol-5-yl)methyl 4-(morpholinosulfonyl)phenyl ether is unique due to the presence of the morpholine ring, which can significantly alter its chemical and biological properties. This structural difference can lead to variations in solubility, reactivity, and biological activity, making it a valuable compound for specific applications.

Properties

IUPAC Name

4-[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O4S2/c15-14-16-9-12(22-14)10-21-11-1-3-13(4-2-11)23(18,19)17-5-7-20-8-6-17/h1-4,9H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUYVILPLDXQAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OCC3=CN=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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